4,4-Difluoro-1-phenylcyclohexan-1-amine
Overview
Description
4,4-Difluoro-1-phenylcyclohexan-1-amine is a chemical compound with the CAS Number: 1894343-04-4 . It has a molecular weight of 211.25 and its IUPAC name is 4,4-difluoro-1-phenylcyclohexan-1-amine .
Molecular Structure Analysis
The InChI code for 4,4-Difluoro-1-phenylcyclohexan-1-amine is1S/C12H15F2N/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,15H2
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Catalyst for Asymmetric Epoxidation
4,4-Difluoro-1-phenylcyclohexan-1-amine and its derivatives have been studied as potential catalysts in chemical reactions. One application includes the use as a catalyst for the asymmetric epoxidation of olefins using Oxone. In a study, chiral cyclic secondary amines with fluorine atoms showed significant enantioselectivity, highlighting their potential in stereoselective synthesis processes (Ho et al., 2005).
Building Block for Drug Discovery
The compound has also been considered as a promising building block in drug discovery due to its structural uniqueness and potential for modification. A specific study focused on 1-amino-4,4-difluorocyclohexanecarboxylic acid, designed as a fluorinated analogue of pharmacologically relevant amino acids, suggests its utility in developing new pharmaceuticals. The impact of fluorine atoms on the compound's properties was analyzed, indicating various practical applications in medicinal chemistry (Mykhailiuk et al., 2013).
Analytical Characterization for Neuropharmacological Research
In the context of neuropharmacological research, 4,4-Difluoro-1-phenylcyclohexan-1-amine related compounds serve as structural templates. The synthesis and analytical characterization of such compounds, including their derivatives, are crucial for understanding their properties and potential applications in studying psychoactive substances (Wallach et al., 2014).
Carbocyclization Reactions
The compound has been involved in carbocyclization reactions, particularly in the synthesis of fluorocyclopentene derivatives. This application demonstrates its role in creating complex cyclic structures, which are valuable in various chemical synthesis contexts (Saito et al., 2003).
Dehydrative Condensation Catalysis
Research has also explored the use of fluorinated phenylboronic acids, related to 4,4-Difluoro-1-phenylcyclohexan-1-amine, as catalysts in dehydrative condensation reactions between carboxylic acids and amines. This highlights another aspect of its utility in organic synthesis, particularly in peptide bond formation (Wang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4,4-difluoro-1-phenylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQMJXOUHSANAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-phenylcyclohexan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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